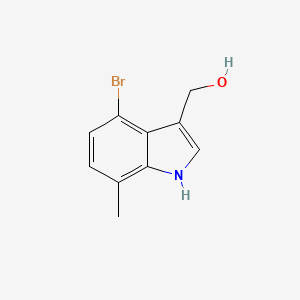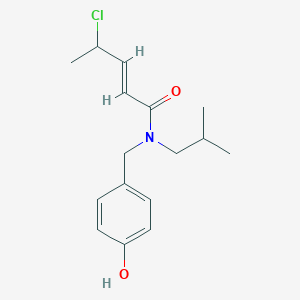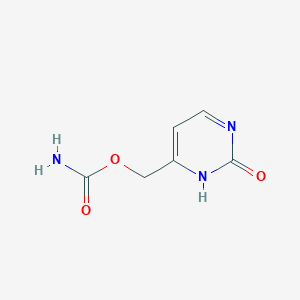
(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocyclic compounds that are widely found in nature and are essential components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-1,2-dihydropyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- 1,4-Dihydropyridine derivatives
Uniqueness
(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H7N3O3 |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
(2-oxo-1H-pyrimidin-6-yl)methyl carbamate |
InChI |
InChI=1S/C6H7N3O3/c7-5(10)12-3-4-1-2-8-6(11)9-4/h1-2H,3H2,(H2,7,10)(H,8,9,11) |
Clé InChI |
PADVINURTGKAOG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



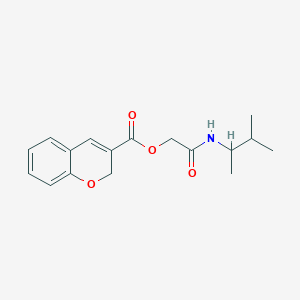


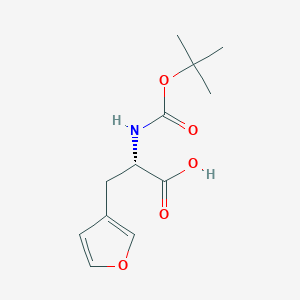
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
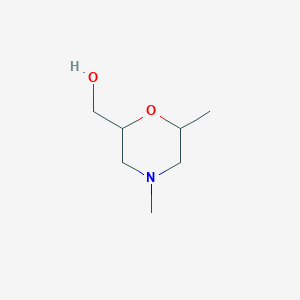
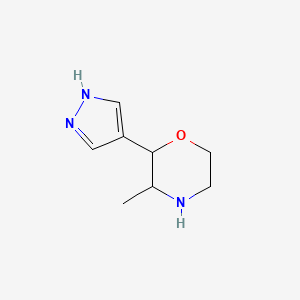

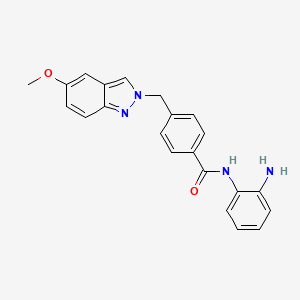
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)

